molecular formula C17H14ClFN2O2 B6075502 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide

Cat. No. B6075502
M. Wt: 332.8 g/mol
InChI Key: AWTIOGPIZFXRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide, also known as CFN-99558, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of benzoxazole compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. For example, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to inhibit the growth of tumor cells and the formation of new blood vessels. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is that it has not been extensively studied in vivo, which may limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide. One potential direction is to further study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another potential direction is to study its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further studies are needed to investigate the safety and toxicity of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide in vivo, which will be critical for its potential use as a therapeutic agent.
Conclusion:
In conclusion, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It possesses several biochemical and physiological effects and has been extensively studied for its potential use in the treatment of various diseases. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide represents a promising area of research for the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 2-aminophenol to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with butanoyl chloride to form N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-2-3-16(22)20-11-5-7-15-14(9-11)21-17(23-15)12-6-4-10(19)8-13(12)18/h4-9H,2-3H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTIOGPIZFXRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide

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